(R)-2-((3-Bromophenoxy)methyl)oxirane
Overview
Description
®-2-((3-Bromophenoxy)methyl)oxirane is a chiral epoxide compound characterized by the presence of a bromophenoxy group attached to an oxirane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((3-Bromophenoxy)methyl)oxirane typically involves the reaction of ®-glycidol with 3-bromophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate alkoxide, which subsequently undergoes an intramolecular cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of ®-2-((3-Bromophenoxy)methyl)oxirane may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-((3-Bromophenoxy)methyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles under acidic or basic conditions, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide Ring Opening: Acids like hydrochloric acid or bases like sodium hydroxide in aqueous or organic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy compounds.
Epoxide Ring Opening: Formation of diols or other functionalized alcohols.
Oxidation and Reduction: Formation of ketones, aldehydes, or alcohols.
Scientific Research Applications
®-2-((3-Bromophenoxy)methyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ®-2-((3-Bromophenoxy)methyl)oxirane involves its interaction with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the modification of protein function, contributing to its bioactivity. The molecular targets and pathways involved may include enzymes with nucleophilic active sites or proteins with reactive thiol groups.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3-Bromophenoxy)pyrrolidine
- 3-[(3-Bromophenoxy)methyl]benzoic acid
- 3-[(3-Bromophenoxy)methyl]piperidine
Uniqueness
®-2-((3-Bromophenoxy)methyl)oxirane is unique due to its chiral epoxide structure, which imparts specific reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo nucleophilic substitution and epoxide ring-opening reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2R)-2-[(3-bromophenoxy)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDGHPATEBXUTI-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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